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molecular formula C27H54O5 B8676514 Pentaerythritol monobehenate CAS No. 53161-46-9

Pentaerythritol monobehenate

Cat. No. B8676514
M. Wt: 458.7 g/mol
InChI Key: ZKIVRAADAKTRIO-UHFFFAOYSA-N
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Patent
US08921022B2

Procedure details

A four-necked rounded bottom flask equipped with a stirrer, a thermocouple, and a nitrogen inlet tube was charged with 4 mol of behenic acid per mol of pentaerythritol, and the contents were heated to 130° C. for 5 hours in a nitrogen atmosphere to carry out an esterification reaction. A reaction product was purified with methyl ether to provide pentaerythritol behenate. Here, the acid value was 0.4 mgKOH/g, and the hydroxyl value was 1.6 mgKOH/g.
Quantity
4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[OH:25][CH2:26][C:27]([CH2:32]O)([CH2:30][OH:31])[CH2:28][OH:29]>>[C:1]([O:24][CH2:32][C:27]([CH2:30][OH:31])([CH2:28][OH:29])[CH2:26][OH:25])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
4 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked rounded bottom flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
an esterification reaction
CUSTOM
Type
CUSTOM
Details
A reaction product was purified with methyl ether

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)OCC(CO)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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